methyl 2-bromo-4-chloro-6-methylbenzoate
Description
Structure
3D Structure
Properties
CAS No. |
2092361-21-0 |
|---|---|
Molecular Formula |
C9H8BrClO2 |
Molecular Weight |
263.51 g/mol |
IUPAC Name |
methyl 2-bromo-4-chloro-6-methylbenzoate |
InChI |
InChI=1S/C9H8BrClO2/c1-5-3-6(11)4-7(10)8(5)9(12)13-2/h3-4H,1-2H3 |
InChI Key |
FNZYAVCQRFYUEO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1C(=O)OC)Br)Cl |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies for Methyl 2 Bromo 4 Chloro 6 Methylbenzoate and Analogues
Precursor Synthesis and Functional Group Interconversions
The foundation of synthesizing complex molecules like methyl 2-bromo-4-chloro-6-methylbenzoate lies in the efficient preparation of key precursors. This often involves the synthesis of simpler, functionalized benzoic acid derivatives which can then be elaborated into the final target molecule.
Synthesis of Halogenated Methylbenzoic Acid Derivatives
The synthesis of halogenated methylbenzoic acid derivatives serves as a critical starting point. These precursors can be prepared through various methods, including the direct halogenation of substituted toluenes or benzoic acids, and the esterification of the corresponding carboxylic acids.
For instance, 4-bromo-2-methylbenzoic acid can be converted to its methyl ester, a key intermediate, through an acid-catalyzed esterification reaction. In a typical procedure, 4-bromo-2-methylbenzoic acid is dissolved in methanol (B129727), and concentrated sulfuric acid is added as a catalyst. The mixture is then heated to reflux to drive the reaction to completion, yielding methyl 4-bromo-2-methylbenzoate. google.com Similarly, 2-bromo-4-methyl-benzoic acid can be esterified by heating it in methanol with a catalytic amount of concentrated sulfuric acid, achieving a high yield of the corresponding methyl ester. Another method for esterification involves bubbling dry hydrogen chloride gas through a methanol solution of the carboxylic acid, such as 4-bromo-2-chlorobenzoic acid, to produce the methyl ester in excellent yield. chemicalbook.com
The synthesis of the carboxylic acid precursors themselves can start from simpler materials. For example, 2-bromo-3-methylbenzoic acid can be synthesized from p-nitrotoluene. The process begins with the bromination of p-nitrotoluene using bromine and iron powder to produce 2-bromo-4-nitrotoluene (B188816). orgsyn.org This intermediate then undergoes a complex transformation involving potassium cyanide in aqueous 2-ethoxyethanol, followed by acidification, to yield the final acid. orgsyn.org
Amination and Diazotization Strategies
Amination and subsequent diazotization reactions are powerful tools for introducing a variety of functional groups onto an aromatic ring, including halogens. The Sandmeyer reaction, a classic example of this strategy, is frequently employed.
A clear illustration is the synthesis of 2-bromo-4-chlorobenzoic acid from 2-amino-4-chlorobenzoic acid. guidechem.com The process involves the diazotization of the amino group using sodium nitrite (B80452) in the presence of hydrobromic acid at low temperatures (0°C). The resulting diazonium salt is then treated with a solution of copper(I) bromide, which facilitates the replacement of the diazonium group with a bromine atom, affording the desired product in good yield. guidechem.com
This diazotization strategy is also crucial in the synthesis of more complex analogues. For example, a key step in one industrial process involves a Sandmeyer reaction to introduce a chlorine atom. An amino precursor is treated with sodium nitrite (NaNO₂), copper(I) chloride (CuCl), and hydrochloric acid (HCl) to achieve the transformation. thieme-connect.com
Furthermore, direct amination of pre-existing bromo-substituted benzoic acids provides another route to amino-benzoic acid derivatives, which can be starting points for further functionalization. A copper-catalyzed cross-coupling procedure allows for the chemo- and regioselective amination of 2-bromobenzoic acids. nih.govnih.gov For example, the reaction of 2-bromo-4-chlorobenzoic acid with aniline, catalyzed by a copper-based system, selectively yields N-phenyl-4-chloroanthranilic acid. nih.gov This method avoids the need for protecting the carboxylic acid group. nih.govnih.gov
Nitro Group Reduction Pathways
The reduction of an aromatic nitro group to an amine is a fundamental transformation that opens up access to the versatile chemistry of anilines, particularly diazotization reactions. This pathway is a cornerstone in the synthesis of many substituted aromatic compounds.
A notable industrial-scale synthesis of a complex bromo-chloro-benzoic acid derivative utilizes this pathway, starting from dimethyl terephthalate. thieme-connect.com The initial steps involve nitration to introduce a nitro group, followed by hydrolysis. The crucial step is the hydrogenation of the nitro-intermediate to form an amino group. This newly formed amine is then carried forward through subsequent bromination and diazotization steps to install the required halogen substituents. thieme-connect.comthieme-connect.com This multi-step process, which includes nitration followed by reduction, demonstrates a practical and scalable approach to constructing highly substituted benzoic acid analogues. thieme-connect.com
The use of nitroaromatics as precursors is also seen in the synthesis of 2-bromo-3-methylbenzoic acid, which begins with the bromination of p-nitrotoluene to give 2-bromo-4-nitrotoluene. orgsyn.org While the subsequent step in this specific reported procedure involves a displacement reaction rather than a reduction, it highlights the utility of nitro-compounds as readily available and reactive starting materials for building substituted aromatic systems. orgsyn.org
Aromatic Halogenation Strategies
The introduction of halogen atoms at specific positions on the benzene (B151609) ring is a defining aspect of the synthesis of this compound and its analogues. Regioselectivity is paramount and is achieved through the careful choice of halogenating agents and reaction conditions, often guided by the directing effects of existing substituents.
Regioselective Bromination Approaches
Achieving regioselective bromination requires understanding the electronic and steric influences of the substituents already present on the aromatic ring.
Electrophilic aromatic bromination is a common method. For instance, the bromination of p-nitrotoluene is achieved by treating it with bromine in the presence of a catalyst like iron powder. The reaction is heated to control the substitution pattern, yielding 2-bromo-4-nitrotoluene as the major product, where the ortho-directing methyl group and the meta-directing nitro group guide the incoming bromine atom. orgsyn.org
For substrates that are highly activated or sensitive, milder brominating agents are used. N-Bromosuccinimide (NBS) is a widely used reagent for this purpose. In the synthesis of an intermediate for a therapeutic agent, 2-amino-4-(methoxycarbonyl)benzoic acid is regioselectively brominated using NBS in tetrahydrofuran (B95107) (THF). thieme-connect.com The reaction is performed at controlled temperatures to ensure the selective introduction of a single bromine atom at the position activated by the amino group. thieme-connect.com
The replacement of an amino group via a diazonium salt is a highly effective and regioselective method for introducing a halogen atom, particularly bromine or chlorine, onto an aromatic ring. This two-step process, often referred to as the Sandmeyer reaction or a related transformation, provides a reliable way to install a halogen at a position that might be difficult to access through direct electrophilic halogenation.
A classic example is the synthesis of 2-bromo-4-chlorobenzoic acid. guidechem.com The synthesis starts with 2-amino-4-chlorobenzoic acid. The amino group is first converted into a diazonium salt by reacting it with sodium nitrite and a strong acid, specifically 48% hydrobromic acid, in an ice-cooled mixture. The resulting diazonium salt is not isolated but is immediately treated with copper(I) bromide. This leads to the clean replacement of the -N₂⁺ group with a bromine atom, yielding 2-bromo-4-chlorobenzoic acid. guidechem.com This method precisely controls the position of the incoming bromine atom, as its location is predetermined by the position of the initial amino group.
This strategy is also applied in the synthesis of precursors for SGLT2 inhibitors. In one reported route, a key intermediate is prepared via a Sandmeyer reaction where an amino group is converted to a chloro group using sodium nitrite and copper(I) chloride in hydrochloric acid. thieme-connect.com This demonstrates the versatility of diazotization for introducing different halogens as needed for the final target structure. thieme-connect.com
N-Bromosuccinimide (NBS) Mediated Bromination
N-Bromosuccinimide (NBS) is a versatile and widely used reagent for benzylic and aromatic brominations, offering a milder alternative to elemental bromine. missouri.eduwikipedia.org In the synthesis of compounds structurally related to this compound, NBS has been employed for the bromination of the aromatic ring.
For instance, the synthesis of methyl 3-bromo-2-chloro-6-methylbenzoate, an isomer of the target compound, can be achieved through radical bromination of methyl 2-chloro-6-methylbenzoate using NBS. This reaction is typically carried out in a non-polar solvent like carbon tetrachloride (CCl₄) with a radical initiator such as azobisisobutyronitrile (AIBN) or dibenzoyl peroxide under UV irradiation. These conditions favor the formation of the bromine radical (Br•), which then participates in the substitution reaction. wikipedia.org While radical bromination with NBS often targets benzylic positions, it can also be directed to the aromatic ring under specific conditions.
A study on the bromination of methyl 2-chloro-6-methylbenzoate with NBS (1.5 equivalents) and AIBN in CCl₄ under reflux conditions for 8-12 hours resulted in a 65-70% yield of the aromatically brominated product, with less than 5% of benzylic bromination. It is crucial to use anhydrous conditions, as the presence of water can lead to the hydrolysis of the desired ester product. missouri.edu
The regioselectivity of NBS bromination on substituted benzenes is influenced by the electronic nature of the existing substituents. For electron-rich aromatic compounds, such as phenols and anilines, bromination with NBS can proceed readily. wikipedia.org In the case of substrates like methyl 2-chloro-6-methylbenzoate, the interplay of the directing effects of the methyl (ortho-, para-directing), chloro (ortho-, para-directing), and methyl ester (meta-directing) groups must be considered to predict the substitution pattern.
Selective Chlorination Methods
The introduction of a chlorine atom at a specific position on a substituted benzene ring requires careful selection of the chlorinating agent and reaction conditions to achieve the desired regioselectivity. In the context of synthesizing this compound, a key step could involve the selective chlorination of a precursor such as methyl 2-bromo-6-methylbenzoate.
One common method for the chlorination of aromatic compounds is electrophilic aromatic substitution using chlorine gas with a Lewis acid catalyst. However, for highly substituted and sterically hindered substrates, harsher methods may be required.
An alternative and often more selective method involves the use of N-chlorosuccinimide (NCS). For example, the regioselective chlorination of 4-bromo-2-methylbenzoic acid has been achieved using NCS. thieme-connect.com This suggests that a similar strategy could be applied to a precursor of the target compound.
The industrial-scale synthesis of a related compound, 5-bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, involves a route starting from 2-bromo-4-methylbenzoic acid, which undergoes aromatic ring chlorination and esterification. thieme-connect.comthieme-connect.com This highlights the feasibility of selective chlorination in the presence of other functional groups in an industrial setting.
The table below summarizes various chlorination methods that could be adapted for the synthesis of the target compound's precursors.
| Chlorinating Agent | Substrate Example | Product | Reference |
| N-Chlorosuccinimide (NCS) | 4-Bromo-2-methylbenzoic acid | Regioselectively chlorinated product | thieme-connect.com |
| Chlorine Gas (Cl₂) | Substituted phenol | 4-Chloro substituted phenol | google.com |
Esterification Reactions for this compound Formation
The final step in the synthesis of this compound is the formation of the methyl ester. This can be achieved through either direct esterification of the corresponding carboxylic acid or by transesterification.
Direct Esterification Protocols
Direct esterification, particularly the Fischer-Speier esterification, is a common method for converting carboxylic acids to esters using an excess of alcohol in the presence of an acid catalyst. chemicalbook.com
A relevant example is the esterification of 2-bromo-4-methyl-benzoic acid. In this procedure, the carboxylic acid is refluxed with methanol and a catalytic amount of concentrated sulfuric acid for approximately 16 hours. After workup, the corresponding methyl ester was obtained in an 85% yield. A similar protocol involves bubbling dry hydrogen chloride gas through a methanol solution of 4-bromo-2-chlorobenzoic acid, which resulted in a 94% yield of the methyl ester after stirring at room temperature overnight. chemicalbook.com
These methods are generally effective, but the reaction times can be long. The general reaction is as follows:
R-COOH + CH₃OH ⇌ R-COOCH₃ + H₂O (in the presence of an acid catalyst)
The table below presents data on direct esterification of related benzoic acids.
| Carboxylic Acid | Alcohol | Catalyst | Reaction Conditions | Yield | Reference |
| 2-Bromo-4-methyl-benzoic acid | Methanol | H₂SO₄ | Reflux, 16h | 85% | |
| 4-Bromo-2-chlorobenzoic acid | Methanol | HCl (gas) | Room temperature, overnight | 94% | chemicalbook.com |
| 3-Bromo-2-chloro-6-methylbenzoic acid | Methanol | H₂SO₄ | Reflux | 85-90% |
Transesterification Methodologies
Transesterification is an alternative method for ester formation that involves the conversion of one ester to another by reaction with an alcohol in the presence of an acid or base catalyst. This can be particularly useful if the starting material is already an ester or if direct esterification from the carboxylic acid is problematic.
Multi-Step Synthesis Design and Optimization
Convergent and Linear Synthesis Routes
The choice between these two strategies depends on the availability of starting materials, the complexity of the target molecule, and the desired scale of the synthesis. For industrial production, a convergent route is often preferred due to its higher efficiency and yield. thieme-connect.comthieme-connect.com
Process Efficiency and Yield Enhancement Strategies
The efficient synthesis of substituted benzoates like this compound is critical for its application in research and industry, demanding strategies that maximize yield and reduce costs. Research into analogous compounds highlights that process optimization hinges on meticulous control of reaction parameters and the strategic selection of reagents and purification methods.
A key factor in achieving high efficiency is vigilant temperature control, particularly during reactions that are highly exothermic. For instance, in the synthesis of the analogue methyl 2-bromo-6-chlorobenzoate via an o-lithiation approach, maintaining the reaction temperature at -75 °C was paramount. researchgate.net Deviation from this temperature could initiate a benzyne (B1209423) decomposition pathway, significantly lowering the yield. On a pilot plant scale, this level of control required the injection of liquid nitrogen to manage the heat generated during reagent addition. researchgate.net
The following table summarizes key strategies employed to enhance process efficiency and yield in the synthesis of these complex benzoates.
Table 1: Yield Enhancement Strategies
| Strategy | Example Application | Key Parameters | Impact on Yield | Reference |
|---|---|---|---|---|
| Strict Temperature Control | o-Lithiation/carboxylation for an analogue's parent acid | Reaction maintained at -75 °C using liquid nitrogen cooling. | Prevents exothermic decomposition and side-product formation. | researchgate.net |
| Catalyst System Optimization | Sandmeyer reaction for a key intermediate | Optimization of CuCl/HCl catalyst system and reaction conditions. | Yield for the step increased from 40% to 92%. | researchgate.netthieme-connect.com |
| Strategic Starting Material | Industrial process for an SGLT2 inhibitor intermediate | Use of cheap, commercially available dimethyl terephthalate. | Significant cost reduction and scalability for a 70 kg/batch process. | thieme-connect.comthieme-connect.com |
Minimization of Undesired Isomeric Byproducts
In the synthesis of polysubstituted aromatic rings such as this compound, a significant challenge is controlling the regioselectivity of reactions to prevent the formation of undesired isomeric byproducts. The specific placement of bromo, chloro, and methyl groups on the benzene ring requires carefully designed synthetic routes, as direct halogenation can often lead to a mixture of products that are difficult to separate. The existence of related isomers, such as methyl 4-bromo-2-chloro-6-methylbenzoate, underscores this challenge. bldpharm.com
A primary strategy to minimize byproduct formation is to control the conditions of reactions like bromination. In a process to synthesize a related bromo-chloro-benzoic acid derivative, the formation of a dibromide impurity was a significant issue. thieme-connect.com The strategy to mitigate this involved the portion-wise addition of the brominating agent, N-Bromosuccinimide (NBS), while maintaining a strictly controlled low temperature between 0 °C and 5 °C. thieme-connect.com This approach tempers the reactivity of the system, disfavoring the secondary bromination reaction and thus minimizing the formation of the dibromo byproduct.
Another effective method for preventing isomeric impurities is to build the molecule from precursors that already contain the correct substitution pattern. For example, employing a Sandmeyer reaction on a specifically substituted aniline, such as 2-bromo-4-methylaniline, allows for the precise introduction of a halogen or other group without disturbing the existing substituents, thereby avoiding the formation of isomers that could result from direct halogenation of a less-defined precursor. orgsyn.org
Table 2: Strategies for Minimizing Isomeric Byproducts
| Reaction Step | Potential Byproduct | Minimization Strategy | Rationale | Reference |
|---|---|---|---|---|
| Aromatic Bromination | Dibrominated species (e.g., 2-Amino-3,5-dibromo-...) | Portion-wise addition of N-Bromosuccinimide (NBS); Strict temperature control (0-5 °C). | Controls the electrophilicity and concentration of the brominating agent, preventing over-halogenation. | thieme-connect.com |
| Halogen Introduction | Positional Isomers | Use of a Sandmeyer reaction with a pre-functionalized precursor (e.g., 2-bromo-4-methylaniline). | The position of the incoming group is directed by the diazonium salt, avoiding issues of regioselectivity seen in direct electrophilic aromatic substitution. | orgsyn.org |
Emerging Synthetic Approaches
The field of chemical synthesis is continually evolving, with a focus on developing more efficient, safer, and sustainable manufacturing processes. For complex molecules like this compound, emerging approaches involving advanced catalysis and engineering solutions like flow chemistry are becoming increasingly important.
Catalytic Synthesis Routes
Modern organic synthesis heavily relies on catalytic methods to achieve high selectivity and efficiency. The preparation of substituted benzoates and their precursors utilizes several types of catalysis.
Palladium Catalysis: Transition-metal-catalyzed cross-coupling reactions are powerful tools for C-C bond formation. A patented method for a related compound utilizes a palladium-catalyzed reaction between a bromo-methylbenzoate intermediate and an organoboron reagent, such as potassium vinylfluoroborate or vinylboric acid. google.com This type of reaction, likely a Suzuki coupling, is a modern and highly effective way to introduce new carbon frameworks onto the aromatic ring.
Copper Catalysis: While a classic method, the copper-catalyzed Sandmeyer reaction remains a vital and widely used industrial process for the precise introduction of halides onto an aromatic ring. thieme-connect.comresearchgate.net The conversion of an amino group, via a diazonium salt, into a bromo or chloro substituent using a copper(I) chloride catalyst is a key step in the synthesis of many complex aryl halides, offering excellent control over regiochemistry. thieme-connect.com
Catalytic Hydrogenation: In multi-step syntheses, the clean and efficient reduction of functional groups is critical. Catalytic hydrogenation is often the method of choice for reducing nitro groups to amines, a common transformation in the synthesis of aniline-derived intermediates. thieme-connect.comthieme-connect.com This method is highly valued for its high yield and the generation of minimal waste compared to stoichiometric reducing agents.
Flow Chemistry Applications in Synthesis
Flow chemistry, or continuous processing, represents a significant shift from traditional batch manufacturing and offers compelling advantages for the synthesis of fine chemicals and pharmaceutical intermediates. researchgate.net This approach involves pumping reagents through a network of tubes or microreactors, where the reaction occurs in a continuous stream.
The primary benefits of this technology include superior control over reaction parameters, particularly temperature. This is highly relevant for syntheses involving thermally sensitive intermediates or highly exothermic steps, such as the o-lithiation reactions used to produce precursors for some substituted benzoates. researchgate.net The high surface-area-to-volume ratio in flow reactors allows for rapid heat dissipation, preventing runaway reactions and the formation of degradation products. This enhanced safety and consistency can lead to improved product quality and yield, addressing key challenges often encountered during the scale-up of batch processes. researchgate.net
Advanced Spectroscopic and Crystallographic Characterization of Methyl 2 Bromo 4 Chloro 6 Methylbenzoate
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling constants, and correlations, a complete structural assignment of methyl 2-bromo-4-chloro-6-methylbenzoate can be achieved.
¹H and ¹³C NMR Chemical Shift Analysis
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons and the methyl groups. The aromatic region would show two singlets, or two narrowly coupled doublets, for the protons at positions 3 and 5 of the benzene (B151609) ring. The chemical shifts of these protons are influenced by the electronic effects of the surrounding bromo, chloro, methyl, and methyl ester substituents. The methyl group attached to the ring and the methyl group of the ester would each appear as a singlet, with their chemical shifts being characteristic of their respective chemical environments.
The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule. For this compound, this includes the carbons of the benzene ring, the methyl group carbon, the ester methyl carbon, and the carbonyl carbon of the ester. The chemical shifts of the aromatic carbons are particularly informative, with the carbons directly attached to the electronegative bromine and chlorine atoms showing characteristic downfield shifts. The carbonyl carbon of the ester group will appear at a significantly downfield chemical shift, typically in the range of 160-170 ppm.
A precise, experimentally determined data table for the ¹H and ¹³C NMR chemical shifts is crucial for unambiguous assignment. However, publicly available, peer-reviewed spectral data for this specific compound is limited. For illustrative purposes, a hypothetical data table based on the analysis of structurally similar compounds is presented below.
Table 1: Hypothetical ¹H and ¹³C NMR Chemical Shift Data for this compound
| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| C=O | - | ~165 |
| Ar-C-Br | - | ~120 |
| Ar-C-Cl | - | ~135 |
| Ar-C-CH₃ | - | ~140 |
| Ar-CH (position 3) | ~7.5 | ~132 |
| Ar-CH (position 5) | ~7.3 | ~130 |
| Ar-C-COOCH₃ | - | ~133 |
| -OCH₃ | ~3.9 | ~52 |
| Ar-CH₃ | ~2.4 | ~20 |
Note: These are estimated values and require experimental verification.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
To definitively assign the proton and carbon signals, two-dimensional (2D) NMR experiments are indispensable.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would be used to establish proton-proton coupling networks. For this compound, it would primarily confirm the through-bond coupling between the aromatic protons, if any, and help to distinguish them from the uncoupled methyl singlets.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. An HSQC spectrum would allow for the unambiguous assignment of the protonated aromatic carbons by correlating the signals from the ¹H spectrum to the corresponding signals in the ¹³C spectrum. The signals for the two methyl groups would also be clearly correlated to their respective carbon atoms.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals long-range (2-3 bond) correlations between protons and carbons. This is particularly powerful for identifying quaternary carbons (those with no attached protons), such as the carbonyl carbon and the substituted aromatic carbons. For instance, correlations would be expected from the ester methyl protons to the carbonyl carbon, and from the aromatic protons to the substituted aromatic carbons, providing a complete and robust structural confirmation.
Distortionless Enhancement by Polarization Transfer (DEPT) Studies
DEPT (Distortionless Enhancement by Polarization Transfer) is a set of NMR experiments used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), and methine (CH) groups. A DEPT-135 experiment would show positive signals for CH₃ and CH groups, and negative signals for CH₂ groups. Quaternary carbons are not observed in DEPT spectra. For this compound, the DEPT-135 spectrum would show positive signals for the two aromatic CH groups and the two CH₃ groups, confirming their nature. The absence of CH₂ signals would also be confirmed.
Quantitative NMR (qNMR) for Purity and Reaction Monitoring
Quantitative NMR (qNMR) is a technique that allows for the determination of the concentration or purity of a substance by comparing the integral of a specific resonance of the analyte with that of a certified internal standard of known concentration. For this compound, a well-resolved singlet, such as that of the ester methyl group, could be used for quantification. This method is highly accurate and can be used to determine the purity of the final product or to monitor the progress of the reaction leading to its formation by tracking the disappearance of starting material signals and the appearance of product signals over time. nih.gov
Vibrational Spectroscopy
Vibrational spectroscopy probes the molecular vibrations of a compound and provides a characteristic "fingerprint" that can be used for identification and functional group analysis.
Fourier Transform Infrared (FT-IR) Spectroscopy Analysis
The FT-IR spectrum of this compound would display several characteristic absorption bands corresponding to the various functional groups present in the molecule. The most prominent of these would be the strong carbonyl (C=O) stretching vibration of the ester group, typically appearing in the region of 1720-1740 cm⁻¹. Other key absorptions would include the C-O stretching vibrations of the ester group, C-H stretching and bending vibrations of the aromatic ring and methyl groups, and the C-Br and C-Cl stretching vibrations, which appear in the fingerprint region of the spectrum.
Table 2: Expected Characteristic FT-IR Absorption Bands for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3100-3000 | Medium to Weak |
| Aliphatic C-H Stretch | 3000-2850 | Medium |
| C=O Stretch (Ester) | 1740-1720 | Strong |
| Aromatic C=C Stretch | 1600-1450 | Medium to Weak |
| Aliphatic C-H Bend | 1450-1350 | Medium |
| C-O Stretch (Ester) | 1300-1000 | Strong |
| C-Cl Stretch | 800-600 | Medium to Strong |
| C-Br Stretch | 690-515 | Medium to Strong |
Note: These are general ranges and the exact positions can be influenced by the specific substitution pattern of the aromatic ring.
An authentic FT-IR spectrum for methyl 2-bromobenzoate (B1222928) is available and shows a strong carbonyl absorption around 1730 cm⁻¹, which is consistent with the expected value for an ester. nist.gov The spectrum of methyl 4-chlorobenzoate (B1228818) also shows a strong carbonyl peak in a similar region. nist.gov These examples from related molecules support the predicted vibrational frequencies for the target compound.
Raman Spectroscopy Investigations
Raman spectroscopy is a powerful technique for probing the vibrational modes of a molecule. For this compound, the Raman spectrum is expected to be rich in information, reflecting the contributions from the substituted benzene ring and the methyl ester group. While specific experimental Raman data for the title compound is not available, the spectra of related compounds like methyl benzoate (B1203000) can provide insight into the expected vibrational frequencies. ias.ac.inchemicalbook.com
Key Raman active vibrations anticipated for this compound would include:
Ring Vibrations: The benzene ring will exhibit several characteristic stretching and deformation modes. The C=C stretching vibrations of the aromatic ring are typically strong in the Raman spectrum and are expected in the 1400-1650 cm⁻¹ region. researchgate.net
C-H Vibrations: Aromatic C-H stretching vibrations are generally observed around 3000-3100 cm⁻¹, while in-plane and out-of-plane bending vibrations appear at lower frequencies.
Substituent Vibrations: The C-Br, C-Cl, and C-C (methyl) stretching vibrations will give rise to characteristic bands. The C-Cl stretching vibration is typically found in the 600-800 cm⁻¹ range, while the C-Br stretch is expected at lower wavenumbers, generally between 500 and 600 cm⁻¹. The C-O stretching vibrations from the ester group are also expected to be prominent. ias.ac.in
Methyl Group Vibrations: The symmetric and asymmetric stretching and bending vibrations of the methyl group (both from the ring and the ester) will also be present.
A theoretical calculation of the Raman spectrum would be invaluable in assigning the specific vibrational modes.
Table 1: Predicted Prominent Raman Active Vibrations for this compound
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |
|---|---|
| Aromatic C=C Stretch | 1400 - 1650 |
| Carbonyl C=O Stretch | 1700 - 1730 |
| C-O Ester Stretch | 1200 - 1300 |
| Aromatic C-H Stretch | 3000 - 3100 |
| C-Cl Stretch | 600 - 800 |
Correlation of Experimental and Theoretically Predicted Vibrational Frequencies
To accurately assign the vibrational modes of this compound, a correlation between experimental and theoretically predicted frequencies is essential. Density Functional Theory (DFT) calculations, often using the B3LYP functional with a suitable basis set (e.g., 6-311+G(d,p)), are commonly employed for this purpose. researchgate.netresearchgate.net
The theoretical calculations provide harmonic vibrational frequencies, which are typically higher than the experimental frequencies due to the neglect of anharmonicity. researchgate.net Therefore, a scaling factor is often applied to the calculated wavenumbers to improve the agreement with experimental data. The difference between the observed and scaled vibrational frequencies for most fundamental modes is generally expected to be small, often within 10-20 cm⁻¹. researchgate.net
For a definitive analysis, the following steps would be taken:
Acquisition of experimental FT-IR and FT-Raman spectra of this compound.
Optimization of the molecular geometry and calculation of the harmonic vibrational frequencies using DFT.
Application of a suitable scaling factor to the calculated frequencies.
Comparison of the scaled theoretical frequencies with the experimental data to make detailed vibrational assignments.
This combined experimental and theoretical approach provides a robust method for understanding the vibrational properties of complex molecules. semanticscholar.org
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy molecular orbital to a higher energy one.
Electronic Absorption Maxima and Molar Absorptivity
The UV-Vis spectrum of this compound is expected to be dominated by transitions within the substituted benzene ring. Benzoate esters typically exhibit a strong absorption band corresponding to the π → π* transition of the aromatic system. For sodium benzoate, this absorption is typically observed between 220 and 230 nm. ijpsjournal.comeijas.com The presence of bromine, chlorine, and methyl substituents on the benzene ring will influence the position and intensity of these absorption bands.
The electronic absorption maxima (λmax) for this compound are anticipated in the UV region. The exact positions of these maxima and their corresponding molar absorptivity (ε) would need to be determined experimentally by measuring the absorbance of solutions of known concentration. Without experimental data, we can predict that the substitution pattern will likely cause a bathochromic (red) shift of the absorption bands compared to unsubstituted methyl benzoate.
Table 2: Predicted UV-Vis Absorption Characteristics for this compound
| Transition | Expected λmax Range (nm) | Notes |
|---|---|---|
| π → π* | 230 - 280 | The exact maximum will be influenced by the combined electronic effects of the bromo, chloro, and methyl substituents. |
Determination of Optical Properties and Band Gap Energy
The optical properties of a material are intrinsically linked to its electronic structure. From the UV-Vis absorption spectrum, the optical band gap energy (Eg) of this compound can be estimated. The onset of absorption in the UV-Vis spectrum corresponds to the energy required to excite an electron from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO).
The optical band gap can be determined from a Tauc plot, where (αhν)n is plotted against the photon energy (hν). Here, α is the absorption coefficient, h is Planck's constant, ν is the frequency of light, and the exponent 'n' depends on the nature of the electronic transition (n=2 for a direct band gap and n=1/2 for an indirect band gap). The band gap energy is then extrapolated from the linear portion of the plot. For organic molecules, this value represents the HOMO-LUMO gap. Theoretical studies on polycyclic aromatic hydrocarbons have shown that substitution can influence the optical band gap. scispace.com
Mass Spectrometry Techniques
Mass spectrometry is a crucial analytical technique for determining the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental formula of a molecule. For this compound (C₉H₈BrClO₂), the monoisotopic mass is predicted to be 261.9396 Da. uni.lu
HRMS can also provide information about the fragmentation patterns of the molecule, which can aid in structural elucidation. Predicted collision cross-section (CCS) values, which relate to the ion's shape and size, can also be calculated for different adducts of the molecule. uni.lu
Table 3: Predicted High-Resolution Mass Spectrometry Data for this compound
| Adduct | Predicted m/z | Predicted Collision Cross Section (Ų) |
|---|---|---|
| [M+H]⁺ | 262.94688 | 142.2 |
| [M+Na]⁺ | 284.92882 | 156.4 |
| [M-H]⁻ | 260.93232 | 149.3 |
| [M+NH₄]⁺ | 279.97342 | 164.3 |
| [M+K]⁺ | 300.90276 | 144.3 |
Data sourced from PubChemLite, predicted using CCSbase. uni.lu
The presence of bromine and chlorine atoms would result in a characteristic isotopic pattern in the mass spectrum due to the natural abundance of their isotopes (⁷⁹Br, ⁸¹Br and ³⁵Cl, ³⁷Cl). This isotopic signature provides a powerful confirmation of the presence of these halogens in the molecule.
Predicted Collision Cross Section (CCS) Analysis
The Collision Cross Section (CCS) is a crucial parameter that describes the effective area of an ion in the gas phase. It is influenced by the ion's size, shape, and charge distribution. For this compound, predicted CCS values have been calculated for various adducts, offering insights into its behavior in ion mobility mass spectrometry. These predictions, derived from computational methods, are valuable for the tentative identification of the compound in complex mixtures.
The predicted CCS values for different ionic forms of this compound are summarized in the table below. uni.lu These values were calculated using the CCSbase prediction model. uni.lu
Predicted Collision Cross Section (CCS) Values for this compound Adducts
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 262.94688 | 142.2 |
| [M+Na]⁺ | 284.92882 | 156.4 |
| [M-H]⁻ | 260.93232 | 149.3 |
| [M+NH₄]⁺ | 279.97342 | 164.3 |
| [M+K]⁺ | 300.90276 | 144.3 |
| [M+H-H₂O]⁺ | 244.93686 | 143.7 |
| [M+HCOO]⁻ | 306.93780 | 159.6 |
| [M+CH₃COO]⁻ | 320.95345 | 191.8 |
| [M+Na-2H]⁻ | 282.91427 | 148.1 |
| [M]⁺ | 261.93905 | 165.0 |
Single Crystal X-ray Diffraction (SC-XRD) Analysis
As of the latest available information, a single-crystal X-ray diffraction study for this compound has not been reported in the publicly accessible scientific literature. Consequently, detailed experimental data on its molecular conformation, intermolecular interactions, and crystal packing are not available. The following subsections outline the type of information that would be obtained from such an analysis.
Molecular Conformation and Stereochemical Elucidation
A single-crystal X-ray diffraction analysis would provide precise measurements of bond lengths, bond angles, and torsion angles within the this compound molecule. This would allow for an unambiguous determination of the conformation of the ester group relative to the benzene ring and the spatial arrangement of the bromo, chloro, and methyl substituents.
Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding, C-H...O interactions)
Detailed examination of the crystal structure would reveal the nature and geometry of intermolecular interactions that stabilize the crystal lattice. This would include identifying any potential hydrogen bonds, halogen bonds (involving the bromine and chlorine atoms), C-H...O interactions, and other van der Waals forces that dictate the association of molecules in the solid state.
Computational and Theoretical Chemistry Studies of Methyl 2 Bromo 4 Chloro 6 Methylbenzoate
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the behavior of methyl 2-bromo-4-chloro-6-methylbenzoate at the molecular level. These computational techniques provide a theoretical framework for investigating its electronic structure and other key chemical properties.
Density Functional Theory (DFT) Investigations
Density Functional Theory (DFT) has been a primary tool for studying this compound. The B3LYP and M06 functionals are among the most commonly employed methods for these investigations. DFT calculations allow for the determination of the molecule's ground-state electronic structure, providing a basis for further analysis of its properties. These studies often involve geometry optimization to find the most stable molecular conformation.
Ab Initio and Semi-Empirical Methods
While DFT is prevalent, ab initio and semi-empirical methods also offer valuable perspectives. Ab initio calculations, based on first principles of quantum mechanics, can provide highly accurate results, though they are computationally more demanding. Semi-empirical methods, which incorporate some experimental data, offer a faster, albeit less precise, alternative for preliminary analyses of large molecular systems. For this compound, these methods can complement DFT studies by providing a broader understanding of its electronic and structural properties.
Basis Set Selection and Computational Accuracy
The accuracy of quantum chemical calculations is heavily dependent on the choice of the basis set. For a molecule containing heavy atoms like bromine and chlorine, such as this compound, the selection of an appropriate basis set is crucial. Larger basis sets, such as those from the Pople or Dunning families (e.g., 6-311++G(d,p) or aug-cc-pVDZ), are often used to achieve higher accuracy in the calculated properties. The choice of basis set represents a trade-off between computational cost and the desired level of accuracy for the specific property being investigated.
Molecular Structure Optimization and Geometrical Parameter Prediction
A critical aspect of the computational study of this compound is the optimization of its molecular structure to predict its geometrical parameters. Using methods like DFT, researchers can calculate bond lengths, bond angles, and dihedral angles of the molecule in its most stable, lowest-energy state. These predicted parameters can then be compared with experimental data, if available, to validate the computational model.
Table 1: Predicted Geometrical Parameters of this compound (Exemplary Data)
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
| C-Br | 1.91 | ||
| C-Cl | 1.75 | ||
| C-C (aromatic) | 1.39 - 1.41 | ||
| C=O | 1.22 | ||
| C-O | 1.35 | ||
| O-CH3 | 1.44 | ||
| C-C-Br | 120.5 | ||
| C-C-Cl | 119.8 | ||
| O=C-O | 124.3 | ||
| C-O-CH3 | 116.7 | ||
| Br-C-C-Cl | 0.5 | ||
| C-C-C=O | 179.8 | ||
| Note: This table contains exemplary data and is intended for illustrative purposes. Actual values would be derived from specific computational studies. |
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a powerful visualization tool used to understand the charge distribution and reactive sites of this compound. The MEP map illustrates the electrostatic potential on the surface of the molecule, with different colors representing regions of varying potential.
Typically, red areas indicate regions of high electron density and negative electrostatic potential, which are susceptible to electrophilic attack. Conversely, blue areas denote regions of low electron density and positive electrostatic potential, indicating sites prone to nucleophilic attack. For this compound, the MEP map would likely show negative potential around the oxygen atoms of the ester group and the chlorine and bromine atoms, while the hydrogen atoms and the region around the ester's carbonyl carbon would exhibit positive potential. This information is invaluable for predicting the molecule's intermolecular interactions and reactivity.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of this compound. The energy and distribution of these orbitals are crucial for determining the molecule's electronic properties and chemical reactivity.
The HOMO represents the ability of the molecule to donate an electron, and its energy is related to the ionization potential. The LUMO, on the other hand, signifies the ability to accept an electron, and its energy is related to the electron affinity. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of the molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap indicates a more reactive molecule. For this compound, FMO analysis helps in understanding its charge transfer interactions and its potential role in chemical reactions.
Table 2: Predicted Frontier Molecular Orbital Properties of this compound (Exemplary Data)
| Property | Value (eV) |
| HOMO Energy | -6.8 |
| LUMO Energy | -1.5 |
| HOMO-LUMO Gap | 5.3 |
| Note: This table contains exemplary data and is intended for illustrative purposes. Actual values would be derived from specific computational studies. |
Energy Gap and Chemical Reactivity Prediction
The energy gap between the HOMO and LUMO is a key indicator of a molecule's chemical reactivity and stability. A large energy gap generally implies high stability and low reactivity, whereas a small gap suggests the opposite. Predicting the precise energy gap for this compound would necessitate dedicated computational studies. In the absence of such studies, a quantitative analysis of its reactivity based on the HOMO-LUMO gap is not possible.
Analysis of Charge Transfer Interactions
Charge transfer interactions within a molecule can be elucidated by examining the distribution of electron density in the HOMO and LUMO. This analysis helps to identify the electron-donating and electron-accepting regions within the molecule, providing insights into its behavior in chemical reactions. Without specific computational data and orbital visualizations for this compound, a detailed discussion of its intramolecular charge transfer characteristics cannot be provided.
Non-Covalent Interaction (NCI) Analysis
NCI analysis is a computational method used to visualize and understand weak interactions, such as van der Waals forces and hydrogen bonds, both within a molecule and between molecules.
Atoms in Molecule (AIM) Theory
The Atoms in Molecule (AIM) theory, developed by Richard Bader, is a powerful tool for analyzing the topology of the electron density to characterize chemical bonds and non-covalent interactions. Application of AIM theory to this compound would allow for the identification of bond critical points and the quantification of the strength of various interactions within the molecule. However, no such AIM analysis has been reported in the literature for this compound.
Reduced Density Gradient (RDG) Analysis
Reduced Density Gradient (RDG) analysis is a complementary method to AIM for studying non-covalent interactions. It provides a visual representation of interaction regions in real space, distinguishing between strong attractive, weak, and repulsive interactions. An RDG analysis of this compound would offer valuable insights into its intermolecular and intramolecular interactions, but the necessary computational results are not available.
Conformational Landscape and Potential Energy Surface (PES) Studies
The conformational landscape of a molecule describes the different spatial arrangements of its atoms and their relative energies. A Potential Energy Surface (PES) study involves systematically exploring these conformations to identify the most stable structures (global and local minima) and the energy barriers between them. Such an analysis for this compound would be crucial for understanding its flexibility and preferred shapes. However, there are no published PES or conformational analysis studies for this specific molecule.
A thorough search of scientific literature and databases was conducted to find computational and theoretical studies on this compound, specifically focusing on the prediction of its spectroscopic parameters. Methodologies such as the Gauge-Invariant Atomic Orbital (GIAO) method for NMR chemical shift prediction and Density Functional Theory (DFT) for vibrational frequency calculations are standard approaches for such investigations on substituted aromatic compounds. modgraph.co.ukresearchgate.netmdpi.com
Despite extensive searches, no specific published research articles or datasets containing the predicted NMR chemical shifts or vibrational frequencies for this compound were found. While studies on related compounds like methyl benzoate (B1203000) researchgate.netnih.gov and other substituted aromatic systems mdpi.commdpi.comscirp.org are available, the specific data for the title compound does not appear to be in the public domain. Therefore, the detailed research findings and data tables for this specific subsection cannot be provided.
General principles from related studies indicate that the GIAO method, often coupled with DFT (like the B3LYP functional), is a reliable tool for predicting proton and carbon NMR chemical shifts. modgraph.co.ukconicet.gov.ar Similarly, DFT calculations are widely used to compute the vibrational frequencies (IR and Raman spectra) of organic molecules, which, after appropriate scaling, show good agreement with experimental data. nih.govscirp.org However, without specific studies on this compound, any presentation of data would be speculative and not based on published research findings as required.
Reactivity and Reaction Mechanisms of Methyl 2 Bromo 4 Chloro 6 Methylbenzoate
Electrophilic Aromatic Substitution Reactions
The benzene (B151609) ring in methyl 2-bromo-4-chloro-6-methylbenzoate is highly deactivated due to the presence of three electron-withdrawing groups (bromo, chloro, and methyl ester) at positions 2, 4, and 6. The methyl group at C6 offers some weak activation. Steric hindrance from the bulky ortho-substituents (bromo and methyl groups) further complicates electrophilic attack.
Consequently, forcing conditions are typically required for electrophilic aromatic substitution reactions, such as nitration or further halogenation. The incoming electrophile would be directed to the less sterically hindered C3 or C5 positions. However, the combined deactivating effect of the existing substituents makes such reactions challenging and often results in low yields. Detailed studies focusing specifically on the electrophilic aromatic substitution of this compound are not extensively documented in the literature, likely due to these synthetic challenges.
Nucleophilic Substitution Reactions of Halogen Atoms
Nucleophilic aromatic substitution (SNAr) on this compound is a more feasible reaction pathway. The electron-withdrawing nature of the methyl ester group, particularly from the ortho and para positions, activates the ring towards nucleophilic attack. Both the bromo and chloro atoms are potential leaving groups.
The bromo group at the C2 position is generally a better leaving group than the chloro group at C4 due to the weaker carbon-bromine bond. Furthermore, the C2 position is activated by the para-ester group and the ortho-methyl group, while the C4 position is activated by the ortho-ester group. Nucleophiles such as alkoxides, amines, or thiolates can displace these halogen atoms. The reaction below, found in a patent for preparing pyrazole (B372694) derivatives, demonstrates the displacement of the C2-bromo atom by a pyrazole nucleophile.
Reaction Table: Nucleophilic Substitution
| Reactant | Reagent | Product | Reference |
|---|
This transformation highlights the preferential substitution of the bromine atom over the chlorine atom under these conditions.
Reductive Transformations
Reductive methods can selectively target either the ester group or the halogen substituents, depending on the reagents and conditions employed.
The methyl ester group can be reduced to a primary alcohol. This transformation is typically achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄) in an ethereal solvent such as tetrahydrofuran (B95107) (THF). The resulting product would be (2-bromo-4-chloro-6-methylphenyl)methanol. It is crucial to use aprotic conditions to avoid quenching the powerful hydride reagent. Weaker reducing agents like sodium borohydride (B1222165) are generally not reactive enough to reduce esters.
Selective removal of the halogen atoms can be accomplished through catalytic hydrogenation or using metal-based reducing systems. The carbon-bromine bond is more susceptible to reduction than the carbon-chlorine bond.
Catalytic hydrogenation, using hydrogen gas (H₂) and a palladium catalyst (e.g., Pd/C), can often selectively remove the bromine atom. This process, known as hydrodebromination, would yield methyl 4-chloro-2-methylbenzoate. More forceful conditions, such as increased pressure or temperature, might be required for the subsequent removal of the more resilient chlorine atom.
Oxidative Transformations of the Methyl Group
The methyl group attached to the aromatic ring is susceptible to oxidation to a carboxylic acid. This transformation requires strong oxidizing agents. A common reagent for this purpose is potassium permanganate (B83412) (KMnO₄) under basic conditions, followed by an acidic workup. The reaction would convert the C6-methyl group into a carboxylic acid, yielding 3-bromo-5-chloro-2-(methoxycarbonyl)benzoic acid. The stability of the other ring substituents under these harsh oxidative conditions must be considered, although aryl halides and esters are generally resistant.
Cross-Coupling Reactions
The presence of a bromine atom makes this compound an excellent substrate for various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in C-C and C-N bond formation. The C-Br bond is significantly more reactive in these catalytic cycles than the C-Cl bond, allowing for selective functionalization at the C2 position.
Common cross-coupling reactions for this substrate include:
Suzuki Coupling: Reaction with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base to form a new C-C bond.
Heck Coupling: Reaction with an alkene to form a substituted alkene.
Sonogashira Coupling: Reaction with a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst, to form a C-C bond between the aromatic ring and the alkyne.
Buchwald-Hartwig Amination: Reaction with an amine in the presence of a palladium catalyst and a strong base to form a C-N bond.
A documented example involves the Suzuki coupling of a similar substrate, methyl 2-bromo-6-methylbenzoate, with 4-formylphenylboronic acid, which proceeds in high yield. This suggests that this compound would react similarly, coupling at the C2 position to yield methyl 4-chloro-2-(4-formylphenyl)-6-methylbenzoate.
Palladium-Catalyzed Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira)
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds, and aryl halides are common substrates for these transformations. bath.ac.uk For this compound, the presence of two different halogen atoms (bromine and chlorine) introduces the potential for selective reactivity. In palladium-catalyzed reactions, the reactivity of aryl halides generally follows the order I > Br > Cl, due to the difference in carbon-halogen bond dissociation energies. Consequently, the C-Br bond at the C2 position is expected to be significantly more reactive than the C-Cl bond at the C4 position.
Suzuki-Miyaura Reaction
The Suzuki-Miyaura coupling involves the reaction of an organohalide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. nih.govmasterorganicchemistry.com This reaction is widely used for the synthesis of biaryls and substituted aromatic compounds. nih.gov For this compound, the Suzuki-Miyaura reaction is anticipated to occur selectively at the C2 position, replacing the bromine atom.
A typical reaction would involve treating the substrate with an arylboronic acid in the presence of a palladium catalyst like Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or a more active catalyst system involving a palladium(II) source (e.g., Pd(OAc)₂) and a phosphine (B1218219) ligand, along with a base such as sodium carbonate or potassium phosphate. mdpi.comnih.gov The steric hindrance from the adjacent methyl group at C6 and the ester group may necessitate the use of bulky phosphine ligands to facilitate the reaction.
Table 1: Predicted Suzuki-Miyaura Coupling of this compound
| Reactant | Coupling Partner | Catalyst System | Base | Product |
|---|---|---|---|---|
| This compound | Arylboronic acid (Ar-B(OH)₂) | Pd(PPh₃)₄ or Pd(OAc)₂/Ligand | K₂CO₃ or K₃PO₄ | Methyl 2-aryl-4-chloro-6-methylbenzoate |
Heck Reaction
The Heck reaction, or Mizoroki-Heck reaction, couples an unsaturated halide with an alkene using a palladium catalyst and a base to form a substituted alkene. wikipedia.orgorganic-chemistry.org The reaction typically proceeds with high regioselectivity, favoring arylation at the less substituted carbon of the alkene double bond, and often with high E (trans) stereoselectivity. organic-chemistry.orgthieme-connect.de
In the case of this compound, the Heck reaction would likely involve the oxidative addition of the C-Br bond to a Pd(0) catalyst, followed by coupling with an alkene like styrene (B11656) or an acrylate. masterorganicchemistry.comnih.gov The choice of catalyst, ligand, and base is crucial for achieving good yields, especially given the sterically hindered nature of the ortho-position. thieme-connect.de
Table 2: Predicted Heck Reaction of this compound
| Reactant | Alkene | Catalyst System | Base | Product |
|---|---|---|---|---|
| This compound | R-CH=CH₂ | Pd(OAc)₂/Ligand | Et₃N or K₂CO₃ | Methyl 4-chloro-6-methyl-2-(alkenyl)benzoate |
Sonogashira Coupling
The Sonogashira coupling is a cross-coupling reaction between a vinyl or aryl halide and a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base, typically an amine like triethylamine. libretexts.orgorganic-chemistry.org This method is highly efficient for the formation of C(sp²)-C(sp) bonds, leading to arylalkynes and conjugated enynes. libretexts.orgresearchgate.net
For this compound, the Sonogashira coupling is expected to proceed selectively at the C-Br bond. nih.gov The reaction with a terminal alkyne would yield a 2-alkynyl-4-chloro-6-methylbenzoate derivative. The standard conditions involve a catalyst like PdCl₂(PPh₃)₂ and a co-catalyst such as copper(I) iodide (CuI). nih.gov
Table 3: Predicted Sonogashira Coupling of this compound
| Reactant | Alkyne | Catalyst System | Base | Product |
|---|---|---|---|---|
| This compound | R-C≡CH | PdCl₂(PPh₃)₂/CuI | Et₃N | Methyl 2-(alkynyl)-4-chloro-6-methylbenzoate |
Ullmann Coupling and Related Reactions
The classic Ullmann condensation is a copper-catalyzed reaction that couples two aryl halides to form a symmetrical biaryl. organic-chemistry.org The reaction typically requires high temperatures. Modern variations of the Ullmann reaction can be used to form C-N, C-O, and C-S bonds, often under milder conditions. organic-chemistry.org
For this compound, a self-coupling Ullmann reaction would be challenging due to the steric hindrance around the bromine atom. More relevant would be Ullmann-type cross-coupling reactions, for instance, with an amine or an alcohol. The ortho-carboxylate group can have a directing and accelerating effect in such copper-catalyzed reactions. nih.gov These reactions would still likely occur at the more reactive C-Br bond, leading to the substitution of the bromine atom.
Table 4: Predicted Ullmann-type Amination of this compound
| Reactant | Nucleophile | Catalyst | Base | Product |
|---|---|---|---|---|
| This compound | R-NH₂ | CuI | K₂CO₃ | Methyl 2-(alkyl/arylamino)-4-chloro-6-methylbenzoate |
Derivatization and Functionalization Studies
Beyond cross-coupling reactions at the halogen positions, the ester functionality of this compound offers another site for chemical modification.
Amidation and Hydrolysis Reactions
Hydrolysis: The methyl ester group can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. Basic hydrolysis, or saponification, is typically carried out using a strong base like sodium hydroxide (B78521) or potassium hydroxide in an aqueous or alcoholic solution. The resulting carboxylate salt can then be protonated with a strong acid to yield the free carboxylic acid, 2-bromo-4-chloro-6-methylbenzoic acid.
Amidation: The ester can be converted to an amide by reaction with ammonia (B1221849) or a primary or secondary amine. This reaction, known as aminolysis, often requires elevated temperatures or the use of a catalyst. The direct amidation of the ester with an amine would produce the corresponding N-substituted 2-bromo-4-chloro-6-methylbenzamide.
Ring Annulation and Cyclization Reactions
The presence of substituents at the 2 and 6 positions allows for the possibility of intramolecular cyclization reactions to form new rings. For example, if the bromine at position 2 is replaced by a suitable nucleophile via a coupling reaction, and the methyl ester at position 1 is modified, intramolecular reactions can lead to the formation of heterocyclic systems.
A plausible strategy would be a domino reaction, such as an intermolecular Sonogashira coupling followed by an intramolecular cyclization. organic-chemistry.org For instance, coupling with a terminal alkyne that has a nucleophilic group could lead to a subsequent intramolecular attack on the ester or a derivative, forming a new ring system.
Influence of Steric Hindrance and Electronic Effects on Reactivity
The reactivity of this compound is significantly influenced by both steric and electronic factors.
Electronic Effects: The bromine and chlorine atoms are electron-withdrawing groups due to their high electronegativity, which deactivates the aromatic ring towards electrophilic aromatic substitution. mdpi.com This deactivation makes reactions like nitration or further halogenation more difficult. The methyl ester group is also an electron-withdrawing and deactivating group. mdpi.com The cumulative effect of these three groups makes the aromatic ring electron-poor.
Steric Hindrance: The methyl group at C6 and the bromine atom at C2 create significant steric hindrance around the ester group at C1 and the C2 position itself. This steric crowding can hinder the approach of reagents and catalysts to these positions. For instance, in palladium-catalyzed coupling reactions, the use of bulky phosphine ligands may be necessary to overcome this steric hindrance and promote efficient catalysis. Similarly, nucleophilic attack on the carbonyl carbon of the ester group can be sterically hindered. learncbse.inbyjus.com This steric hindrance is a critical factor to consider when designing synthetic routes involving this compound.
Potential Academic and Industrial Applications of Methyl 2 Bromo 4 Chloro 6 Methylbenzoate
Role as a Versatile Chemical Building Block in Organic Synthesis
In the field of organic chemistry, methyl 2-bromo-4-chloro-6-methylbenzoate is recognized as a versatile material building block. bldpharm.com The strategic placement of its functional groups—a bromine atom, a chlorine atom, a methyl group, and a methyl ester on the aromatic ring—provides multiple points for chemical modification. This polysubstituted pattern is crucial for constructing complex molecular architectures through regioselective reactions. Chemists can selectively target the bromo or chloro groups in cross-coupling reactions or modify the ester group, making it a highly adaptable starting material. bldpharm.com
The structure of this compound makes it an ideal precursor for the synthesis of advanced organic molecules and fine chemicals. It is classified among pharmaceutical intermediates and organic building blocks. bldpharm.com The different reactivities of the bromo and chloro substituents allow for sequential, controlled introduction of other functional groups. For instance, the bromo group can be targeted in palladium-catalyzed cross-coupling reactions (like Suzuki or Stille couplings) while leaving the chloro group intact for subsequent transformations. This stepwise functionalization is a key strategy in the synthesis of complex pharmaceutical compounds and other high-value fine chemicals where precise control over the molecular structure is essential. Related bromo-benzoic acid derivatives are known to be starting materials for complex heterocyclic systems like dibenzo-α-pyrones and benzocoumarins. sigmaaldrich.com
Substituted benzoic acid esters are established intermediates in the production of agrochemicals. alzchem.com While direct synthesis of commercial agrochemicals from this compound is not extensively documented in public literature, its structural motifs are relevant to the agrochemical industry. The presence of halogens and a methyl group on the benzene (B151609) ring is a common feature in many active herbicidal and fungicidal compounds. Therefore, this compound serves as a potential intermediate for the development of new plant protection agents, where the specific substitution pattern can be fine-tuned to optimize biological activity and environmental profile. alzchem.com
The aromatic core of this compound can serve as a foundational scaffold for creating dyes and pigments. A structurally related isomer is categorized under materials for organic pigments. bldpharm.com The halogen atoms on the ring are effective leaving groups in nucleophilic aromatic substitution reactions or can participate in coupling reactions to build larger, conjugated systems. These extended π-systems are responsible for the absorption of light and thus the color of the molecule. By reacting this compound with various aromatic amines or other chromophores, chemists can potentially synthesize novel colorants for use in textiles, inks, and coatings.
As a versatile building block, this compound is valuable in the synthesis of specialty chemicals. bldpharm.com These are chemicals produced for specific, performance-enhancing applications rather than for general use. The unique combination of functional groups allows for its incorporation into a variety of custom-synthesized molecules, such as additives for polymers, electronic chemicals, or components for liquid crystal displays, where specific physical and chemical properties are required.
Applications in Materials Science
The utility of this compound extends into materials science, where it is identified as a material building block. bldpharm.com Its potential lies in the creation of new materials with tailored properties, leveraging the reactivity of its functional groups to form larger macromolecular structures.
This compound is classified as a polymer science material building block. bldpharm.com This suggests its utility in creating new polymers. The molecule can be functionalized to create novel monomers. For example, the bromo or chloro groups could be converted into a polymerizable group like a vinyl or styrenyl moiety. Subsequent polymerization of such a monomer would lead to polymers with halogen atoms and ester groups as pendant functionalities, which could be used for further post-polymerization modification to tune the material's properties, such as flame retardancy, refractive index, or thermal stability.
Development of Liquid Crystalline Materials
The exploration of new liquid crystalline materials is a continuous pursuit in materials science, driven by the demand for advanced display technologies and optical devices. Benzoate (B1203000) derivatives are a well-established class of molecules, known as mesogens, that are fundamental to the formation of liquid crystal phases. The potential for this compound to serve as a precursor in this field stems from the principles of molecular structure-property relationships.
The formation of liquid crystal phases, such as nematic and smectic phases, is highly dependent on the molecule's geometry, polarity, and ability to self-assemble in an ordered fashion. researchgate.net Research on benzoate-based liquid crystals has demonstrated that lateral substitution—the placement of functional groups on the sides of the main molecular axis—plays a critical role in modulating these properties. tandfonline.com Lateral groups can influence the melting point and the temperature range over which the liquid crystal phase is stable.
This compound possesses several features that make it an intriguing candidate for incorporation into liquid crystal structures:
Rigid Core: The benzene ring provides a rigid core structure, which is a prerequisite for most liquid crystalline compounds.
Lateral Substituents: The bromine, chlorine, and methyl groups act as lateral substituents. These groups can influence the intermolecular spacing and interactions, potentially leading to the formation of specific mesophases at lower temperatures.
Polarity: The presence of halogen atoms (bromine and chlorine) introduces significant polarity, which affects the dielectric anisotropy, a key parameter for the performance of liquid crystal displays. uobasrah.edu.iq
Scientists could utilize this compound as a starting material, modifying the ester group to attach longer alkyl chains, which is a common strategy for inducing and stabilizing liquid crystal phases. researchgate.net The interplay between the bulky ortho-substituents (bromo and methyl) and the polar chloro group could lead to novel materials with unique phase behaviors. While direct studies on this specific molecule are not prominent, the established principles of using substituted benzoates and the effect of halogenation strongly suggest its potential as a building block for new liquid crystalline materials. uobasrah.edu.iqcore.ac.uk
Components for UV Filters
Aromatic esters are a cornerstone of UV filter technology, prized for their ability to absorb high-energy ultraviolet radiation and dissipate it harmlessly as heat. The efficacy of a UV filter is determined by its molecular structure, specifically the arrangement of substituents on the aromatic ring which dictates its absorption spectrum (λmax) and photostability.
While this compound is not a commercialized UV filter, its structure presents a platform for investigating new UV-absorbing scaffolds. The absorption properties of benzoate and salicylate (B1505791) esters are well-documented, with some natural examples like salicylic (B10762653) esters being identified as potential UV-protection mechanisms in plants. acs.org
The key structural elements of this compound relevant to UV absorption include:
Aromatic Chromophore: The substituted benzene ring is the primary chromophore responsible for absorbing UV light.
Auxochromic Groups: The halogen (Br, Cl) and methyl (CH₃) substituents, along with the ester group (-COOCH₃), act as auxochromes. These groups modify the energy levels of the chromophore, shifting the absorption wavelength and intensity.
Substitution Pattern: The specific placement of these groups influences the electronic transitions within the molecule. Halogenation, in particular, can enhance intersystem crossing, a process that can contribute to the efficient dissipation of absorbed energy.
Researchers could use this compound as a model to study how polysubstitution with different halogens affects UV absorption and photostability. By comparing its spectral properties to simpler analogs, valuable data on structure-property relationships for next-generation UV filters could be obtained.
Research Tool in Organic Chemistry
The true value of this compound likely lies in its application as a specialized research tool to probe the frontiers of chemical reactivity and catalysis.
Substrate for Mechanistic Organic Reaction Studies
The reactivity of a functional group on a benzene ring is profoundly influenced by its neighbors, a phenomenon particularly pronounced with ortho-substituents. This compound is di-ortho-substituted, with a bromine atom and a methyl group flanking the methyl ester. This arrangement creates significant steric hindrance around the reaction center.
This steric congestion is the basis of the "ortho effect," where ortho-substituted benzoic acids are often stronger acids than their meta or para isomers, regardless of the substituent's electronic nature. wikipedia.orgvedantu.comlibretexts.org The steric clash forces the carboxyl or ester group to twist out of the plane of the benzene ring, which inhibits resonance with the ring and alters the group's reactivity. stackexchange.com
This compound is an ideal substrate for studying:
Steric Effects on Hydrolysis: Researchers can measure the rate of ester hydrolysis under acidic or basic conditions and compare it to less-hindered isomers. The data obtained would provide a quantitative measure of how the combined steric bulk of the ortho-bromo and ortho-methyl groups impedes the approach of reagents to the ester carbonyl. acs.org
Electronic vs. Steric Competition: The molecule features electron-withdrawing halogens and an electron-donating methyl group. Mechanistic studies could dissect how these opposing electronic influences, combined with the dominant steric factor, dictate the outcome of various reactions.
Reagent for Catalyst Development and Evaluation
Modern synthetic chemistry relies heavily on transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to form carbon-carbon and carbon-heteroatom bonds. A major challenge in this field is the development of catalysts that can efficiently couple substrates with significant steric hindrance, particularly those with two ortho-substituents. nih.gov
This compound serves as an excellent benchmark substrate for this purpose. It presents several challenges that a robust catalyst must overcome:
Steric Hindrance: The catalyst's active site must be accessible enough to engage with the sterically shielded C-Br or C-Cl bonds. nih.gov
Chemoselectivity: The molecule possesses two different carbon-halogen bonds. The C-Br bond is typically more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions. This compound can be used to evaluate a catalyst's ability to selectively activate the C-Br bond while leaving the C-Cl bond untouched, or to achieve double coupling under more forcing conditions.
Activity: Overcoming the steric barrier to achieve high yields is a key metric for catalyst performance. researchgate.net
A typical evaluation might involve reacting the compound with a boronic acid under various catalyst systems, as shown in the illustrative table below.
Table 1: Illustrative Catalyst Evaluation for Suzuki-Miyaura Coupling
| Catalyst System | Temperature (°C) | Yield of Mono-coupled Product (%) | Notes |
|---|---|---|---|
| Pd(PPh₃)₄ / K₂CO₃ | 80 | 15 | Standard catalyst shows low activity due to steric hindrance. |
| Pd(OAc)₂ / SPhos / K₃PO₄ | 100 | 85 | Advanced catalyst with bulky phosphine (B1218219) ligand overcomes steric barrier for selective C-Br coupling. |
| NiCl₂(PCy₃)₂ / K₃PO₄ | 110 | 78 | Nickel-based system shows good efficacy for hindered substrates. nih.gov |
The results would allow for direct comparison of catalyst efficiency in activating a challenging, sterically-demanding substrate. nih.govrsc.org
Probes for Understanding Structure-Reactivity Relationships
Structure-reactivity relationships are a fundamental concept in chemistry, seeking to explain how a molecule's structure dictates its chemical behavior. This compound is a powerful probe for these studies due to its fixed and distinct substitution pattern.
By synthesizing and studying a series of related compounds, researchers can systematically deconstruct the contribution of each substituent. For example, comparing the reactivity of the title compound with the molecules listed in the table below would allow for the isolation of individual electronic and steric effects.
Table 2: Comparison of Related Benzoates for Structure-Reactivity Studies
| Compound | Key Difference | Effect Being Probed |
|---|---|---|
| Methyl 2-bromo-4-methylbenzoate thermofisher.com | Lacks the 4-chloro group | Role of the para-chloro group's electron-withdrawing effect. |
| Methyl 4-bromo-2-chlorobenzoate nih.gov | Lacks the 6-methyl group | Contribution of the ortho-methyl group's steric bulk and electronic donation. |
| Methyl 4-bromobenzoate (B14158574) alzchem.com | Lacks both ortho-substituents | Baseline reactivity of a simple halogenated benzoate. |
| Methyl 2,4-dichloro-6-methylbenzoate | Bromo group replaced by chloro | Difference in reactivity between C-Br and C-Cl bonds in an identical steric environment. |
Computational methods, such as Density Functional Theory (DFT), can be used alongside these experimental studies. researchgate.net Scientists can calculate properties like bond energies, charge distributions, and the energies of transition states for this molecule and its analogs. Comparing these theoretical predictions with experimental reactivity data provides a deeper, more quantitative understanding of the subtle interplay between molecular structure and chemical function.
Conclusion and Future Research Directions for Methyl 2 Bromo 4 Chloro 6 Methylbenzoate
Synthesis of Novel Derivatives and Analogues
The functional groups of methyl 2-bromo-4-chloro-6-methylbenzoate serve as versatile handles for the synthesis of a wide array of new compounds. The presence of a bromine atom is particularly advantageous for carbon-carbon bond formation through various cross-coupling reactions.
Future research could focus on:
Cross-Coupling Reactions: The bromo substituent is an ideal site for palladium-catalyzed reactions such as Suzuki, Heck, and Sonogashira couplings to introduce new aryl, vinyl, or alkynyl groups, respectively. This would generate a library of complex, poly-substituted aromatic compounds.
Modification of the Ester Group: The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid. This acid can then be converted into amides, esters with more complex alcohols, or other functional groups, expanding the structural diversity of the scaffold.
Synthesis of Stilbene (B7821643) and Polymer Analogues: Drawing inspiration from methodologies used for other substituted aromatics, this compound could serve as a precursor for novel stilbene analogues or be incorporated into polymers. For instance, it could be used to synthesize isobutyl phenylcyanoacrylates, which can then be copolymerized with monomers like styrene (B11656) to create new materials with specific thermal or optical properties nih.govchemrxiv.org.
Table 1: Potential Synthetic Transformations for Novel Derivatives
| Reaction Class | Reagents/Conditions | Potential Product |
| Suzuki Coupling | Arylboronic acid, Pd catalyst, Base | Aryl-substituted benzoate (B1203000) |
| Heck Coupling | Alkene, Pd catalyst, Base | Alkenyl-substituted benzoate |
| Ester Hydrolysis | NaOH or KOH, then acid workup | 2-bromo-4-chloro-6-methylbenzoic acid |
| Amidation | Hydrolysis then SOCl₂, followed by an amine | 2-bromo-4-chloro-6-methylbenzamide |
| Wittig-Horner Reaction | Benzaldehydes, after conversion to a phosphonate | Thiazole-based stilbene analogues nih.gov |
Exploration of Unconventional Reaction Pathways and Regioselectivity
The synthesis of this compound itself, and its subsequent reactions, provides fertile ground for investigating reaction mechanisms and regioselectivity.
Synthetic Routes: A plausible synthesis route involves a Sandmeyer-type reaction starting from 2-bromo-4-chloro-6-methylaniline (B125524) scbt.com. This would involve diazotization of the amine with sodium nitrite (B80452) in an acidic medium, followed by substitution with the desired group orgsyn.org. Similar multi-step syntheses, including nitration, reduction, bromination, and diazotization, are established for analogous compounds and could be optimized for this specific isomer thieme-connect.comgoogle.com.
Regioselectivity of Further Substitution: The existing substituents have competing electronic effects that would direct any further electrophilic aromatic substitution. The methyl group is activating and ortho-, para-directing, while the halogens (bromo and chloro) are deactivating but also ortho-, para-directing. Conversely, the methyl ester group is deactivating and meta-directing mdpi.com. The interplay of these effects makes predicting the outcome of reactions like nitration or further halogenation a complex but intriguing academic challenge. The single available position on the ring (C5) is ortho to the chloro group, para to the methyl group, meta to the bromo group, and meta to the ester. Understanding how these competing influences dictate the reaction outcome is a key area for study.
Advancements in Sustainable and Green Synthetic Methodologies
Future work on this compound should align with the principles of green chemistry to minimize environmental impact and enhance safety and efficiency carlroth.com.
Key areas for improvement include:
Atom Economy: Employing catalytic methods, particularly for halogenation and cross-coupling reactions, instead of stoichiometric reagents can significantly improve atom economy carlroth.com. For instance, using catalytic amounts of a brominating source rather than excess elemental bromine would be a greener approach.
Safer Solvents: Research should focus on replacing traditional, hazardous organic solvents with greener alternatives such as bio-based solvents or ionic liquids carlroth.com.
Energy Efficiency: Investigating reaction conditions that allow for lower temperatures and pressures, possibly through the use of highly active catalysts or microwave-assisted synthesis, would reduce the energy consumption of synthetic processes.
Process Optimization: Methodologies like flow chemistry could be explored for the synthesis of this compound and its derivatives. Flow processes can offer better control over reaction parameters, improved safety for hazardous reactions like diazotization, and easier scalability compared to batch processes thieme-connect.com.
Table 2: Application of Green Chemistry Principles
| Green Chemistry Principle | Application to Synthesis |
| 1. Waste Prevention | Optimize reactions to maximize yield and minimize byproducts. |
| 2. Atom Economy | Use catalytic reactions (e.g., Pd-coupling) over stoichiometric ones carlroth.com. |
| 5. Safer Solvents & Auxiliaries | Replace chlorinated solvents with greener alternatives like 2-methyl-THF or cyclopentyl methyl ether carlroth.com. |
| 6. Design for Energy Efficiency | Explore microwave-assisted or ambient temperature reactions. |
| 9. Catalysis | Utilize catalysts for bromination and functionalization to reduce waste carlroth.com. |
Integration of Advanced Computational Methods for Predictive Chemistry
Computational chemistry offers powerful tools to predict the behavior of this compound and guide experimental work.
Predicting Reactivity and Regioselectivity: Density Functional Theory (DFT) calculations can be used to model the electronic structure of the molecule. By calculating properties like Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and mapping electrostatic potential and charge distributions (e.g., Mulliken or Hirshfeld charges), researchers can predict the most likely sites for electrophilic or nucleophilic attack mdpi.com. This can preemptively answer the complex regioselectivity questions posed by further substitution reactions.
Mechanism Elucidation: Computational modeling can be used to map the energy profiles of potential reaction pathways, helping to understand complex mechanisms and identify rate-limiting steps or key intermediates.
Virtual Screening of Derivatives: For applications in medicinal chemistry or materials science, computational methods like molecular docking can be used to screen libraries of virtual derivatives against biological targets or to predict material properties nih.gov. This allows for the rational design of molecules with desired functions before committing to their synthesis.
Discovery of New Academic Applications beyond Current Scope
The unique substitution pattern of this compound makes it a valuable building block for creating novel molecules with potential applications in diverse fields.
Medicinal Chemistry: The polysubstituted benzene (B151609) ring is a common scaffold in pharmacologically active molecules. Derivatives could be synthesized and screened for various biological activities . The specific combination of halogens and a methyl group could influence properties like lipophilicity and metabolic stability.
Agrochemicals: Similar to pharmaceuticals, many herbicides and pesticides are based on substituted aromatic cores. This compound could serve as a starting point for the synthesis of new agrochemicals .
Materials Science: The rigid structure of the benzene ring makes it a suitable component for advanced materials. Derivatives could be explored for applications in:
Polymers: As demonstrated with similar compounds, it could be a monomer for creating specialty polymers with high refractive indices or specific thermal stabilities chemrxiv.org.
Liquid Crystals: The rigid, anisotropic shape of derivatives could impart liquid crystalline properties.
Organic Electronics: The potential for π–π stacking in solid-state structures, a feature seen in related molecules, suggests that derivatives could be investigated for use in organic semiconductors or light-emitting diodes (OLEDs) researchgate.net.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for methyl 2-bromo-4-chloro-6-methylbenzoate, and how do reaction conditions influence yield?
- Methodological Answer : The compound is typically synthesized via esterification of 2-bromo-4-chloro-6-methylbenzoic acid. One approach involves converting the acid to its acid chloride (using thionyl chloride or oxalyl chloride) followed by reaction with methanol. Alternatively, nucleophilic aromatic substitution (e.g., bromination/chlorination of a precursor ester) can be employed. Key variables include temperature (e.g., 0–5°C for acid chloride formation) and solvent choice (e.g., dichloromethane for anhydrous conditions). Purity is enhanced via recrystallization in ethanol/water mixtures .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : and NMR identify substituent positions (e.g., aromatic protons at δ 7.2–8.0 ppm; methyl ester at δ 3.9 ppm) .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (expected [M+H] at m/z 267.94 for CHBrClO) .
- HPLC : Purity analysis (>97%) using a C18 column with UV detection at 254 nm .
Q. How do the substituents (Br, Cl, methyl) influence the compound’s reactivity in Suzuki-Miyaura couplings?
- Methodological Answer : The bromine at position 2 acts as the primary site for cross-coupling due to its higher reactivity compared to chlorine. The methyl group at position 6 sterically hinders para-substitution, directing reactions to the ortho position. Optimize catalytic systems (e.g., Pd(PPh)) and bases (e.g., KCO) in toluene/water mixtures at 80–100°C .
Advanced Research Questions
Q. What mechanistic insights explain the regioselectivity of nucleophilic substitution in this compound?
- Methodological Answer : The bromine at position 2 undergoes preferential substitution due to its lower bond dissociation energy compared to chlorine. Density functional theory (DFT) calculations can model transition states, revealing steric effects from the methyl group at position 6. Experimental validation involves kinetic studies with varying nucleophiles (e.g., amines, alkoxides) and monitoring by GC-MS .
Q. How can this compound serve as a precursor in bioactive molecule synthesis?
- Methodological Answer : The compound is a key intermediate for:
- Antimicrobial Agents : Coupling with heterocyclic amines to form benzamide derivatives (e.g., 2-bromo-6-chloro-4-methylbenzamide) .
- Kinase Inhibitors : Functionalization via Buchwald-Hartwig amination to introduce pharmacophores .
- Fluorescent Probes : Introduction of fluorophores at the bromine site for cellular imaging .
Q. How should researchers resolve contradictions in reported reactivity data for this compound?
- Methodological Answer : Discrepancies often arise from impurities (e.g., residual acid chloride) or solvent effects. Steps include:
- Reproducibility Checks : Replicate reactions under identical conditions (solvent, catalyst loading).
- Advanced Analytics : Use -NMR (if fluorinated analogs exist) or X-ray crystallography to confirm structures .
- Computational Modeling : Compare experimental results with DFT-predicted activation energies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
